

Application Notes: **Nintedanib Esylate** in Cell Migration and Invasion Assays

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Compound of Interest		
Compound Name:	Nintedanib esylate	
Cat. No.:	B1678937	Get Quote

Introduction

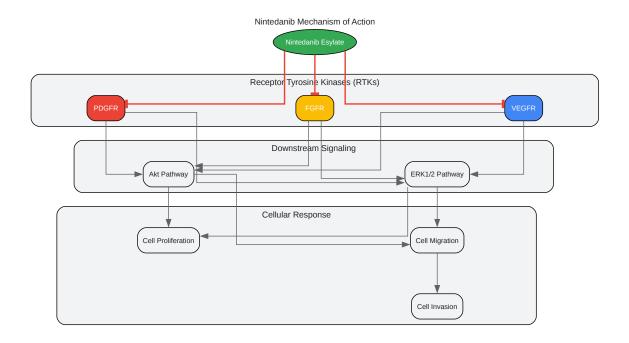
Nintedanib esylate, marketed under trade names like Ofev and Vargatef, is a potent, small-molecule tyrosine kinase inhibitor (TKI).[1] It functions as a triple angiokinase inhibitor by targeting vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades crucial for cell proliferation, migration, and angiogenesis.[2][3] Additionally, it inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.[3][4] This multitargeted approach makes Nintedanib a valuable tool for investigating the processes of cell migration and invasion, which are fundamental to cancer metastasis and fibrotic diseases.[1][5]

Mechanism of Action in Migration and Invasion

The proliferation and migration of fibroblasts, endothelial cells, and pericytes are critical for angiogenesis and tissue remodeling.[6] Key signaling pathways, including the Akt and ERK pathways, are activated by growth factors like VEGF, PDGF, and FGF.[7] Nintedanib's inhibition of their cognate receptors effectively blocks these downstream pathways, leading to a reduction in cell motility and invasive capacity.[5][7] Preclinical studies have consistently demonstrated that Nintedanib can inhibit the proliferation, migration, and differentiation of fibroblasts and endothelial cells, providing a strong rationale for its use in migration and invasion assays.[5][6]



Signaling Pathway Inhibited by Nintedanib



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Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR, blocking downstream Akt and ERK pathways.

Quantitative Data Summary

The following tables summarize the inhibitory effects of **Nintedanib esylate** on cell migration and invasion from published studies.

Table 1: Nintedanib Inhibition of Cell Invasion



Cell Line	Assay Type	Nintedanib Concentration	Percent Inhibition of Invasion	Reference
PC3 (Prostate Cancer)	Transwell Invasion	2.5 μΜ	72.4%	[8]
PC3 (Prostate Cancer)	Transwell Invasion (72h pre-treatment)	2.5 μΜ	52.1%	[8]
Adenocarcinoma Cell Lines	Transwell Invasion	2.0 μΜ	~60-70%	[9]

Table 2: Nintedanib IC50 Values in Fibroblasts

Cell Type	Parameter Measured	IC50 (μM)	Reference
Control Fibroblasts	Proliferation (Fold Cell Number)	1.10 ± 0.17	[9]
Control Fibroblasts	Fibrosis (COL1A1 Expression)	0.81 ± 0.08	[9]
ADC-TAFs	Proliferation (Fold Cell Number)	1.20 ± 0.20	[9]
ADC-TAFs	Fibrosis (COL1A1 Expression)	0.87 ± 0.08	[9]

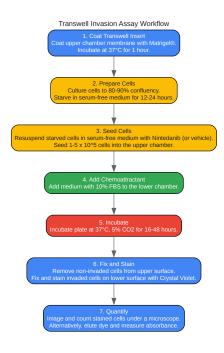
^{*}ADC-TAFs: Adenocarcinoma-associated Tumour-associated Fibroblasts

Experimental Protocols Transwell Invasion Assay (Boyden Chamber Assay)

This protocol details the measurement of cancer cell invasion through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of Nintedanib.



Experimental Workflow: Transwell Invasion Assay



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Caption: Workflow for the Transwell invasion assay with Nintedanib treatment.

Materials

- 24-well plates with Transwell inserts (8 μm pore size)
- Matrigel® Basement Membrane Matrix
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Nintedanib esylate stock solution (in DMSO)



- Vehicle control (DMSO)
- Phosphate-Buffered Saline (PBS)
- Cotton swabs
- Fixation solution (e.g., 4% Paraformaldehyde or 70% Ethanol)
- Staining solution (0.1% Crystal Violet in 2% ethanol)

Procedure

- Coating the Inserts: Thaw Matrigel® on ice overnight. Dilute Matrigel® with ice-cold, serum-free medium (1:3 ratio is common, but may need optimization).[10] Add 50-100 μL of the diluted Matrigel® to the upper chamber of each Transwell insert and incubate at 37°C for at least 1 hour to allow solidification.[10][11]
- Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.
- Cell Seeding: Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL. Prepare treatment groups by adding Nintedanib esylate (e.g., 0.1 μM to 10 μM) or vehicle control to the cell suspension.
- Assay Assembly: Add 600 μL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.[10] Carefully seed 100-200 μL of the prepared cell suspension into the Matrigel®-coated upper chamber.[10]
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-48 hours. The incubation time depends on the cell type's invasive potential.[12]
- Fixation and Staining: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the medium and non-invaded cells from the inside of the insert.[13] Fix the invaded cells on the bottom of the membrane by immersing the insert in 70% ethanol or 4% PFA for 10-15 minutes.[11][13] Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 10-20 minutes.[12]

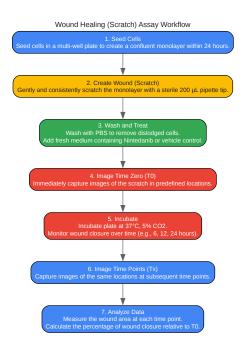


- Washing and Drying: Gently wash the inserts with distilled water to remove excess stain and allow them to air dry completely.[10]
- Quantification: Image the bottom of the membrane using a microscope at 10x or 20x magnification. Count the number of stained cells in several random fields of view. For a more quantitative approach, the crystal violet can be eluted with 33% acetic acid, and the absorbance can be measured at 590 nm.[14]

Wound Healing (Scratch) Assay

This protocol is used to assess two-dimensional cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored in the presence of Nintedanib.

Experimental Workflow: Wound Healing Assay



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Caption: Workflow for the wound healing (scratch) assay with Nintedanib treatment.

Materials

- · 6-well or 12-well tissue culture plates
- Cell culture medium with appropriate serum concentration (e.g., 1-2% FBS to minimize proliferation)
- Nintedanib esylate stock solution (in DMSO)
- Vehicle control (DMSO)
- Phosphate-Buffered Saline (PBS)
- Sterile 200 μL pipette tips
- Microscope with a camera

Procedure

- Cell Seeding: Seed cells into a 6-well plate at a density that will form a 100% confluent monolayer within 24 hours.[13]
- Creating the Wound: Once the monolayer is confluent, use a sterile 200 μL pipette tip to make a straight scratch across the center of the well.[15] To ensure consistency, apply firm, constant pressure. A cross-shaped scratch can also be made.[12]
- Washing and Treatment: Gently wash the well twice with PBS to remove any detached cells
 and cell debris.[12] Aspirate the PBS and add fresh, low-serum medium containing the
 desired concentration of Nintedanib esylate or vehicle control. Using low-serum media
 helps ensure that wound closure is primarily due to migration rather than proliferation.[16]
- Imaging: Immediately place the plate on a microscope stage and capture images of the scratch at designated locations (Time 0). Mark the locations on the plate to ensure the same fields are imaged at subsequent time points.
- Incubation and Monitoring: Return the plate to the 37°C, 5% CO₂ incubator. Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in



the control well is nearly closed.

 Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cellfree "wound" at each time point. The percentage of wound closure can be calculated using the following formula:

% Wound Closure = $[(Area at T_0 - Area at T_x) / Area at T_0] \times 100$

Compare the rate of wound closure between Nintedanib-treated groups and the vehicle control to determine the inhibitory effect on cell migration.[17]

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